REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:7]([N:9]=[C:10]([NH2:12])[N:11]=2)[CH:8]=1.[BrH:13]>>[BrH:13].[NH2:12][C:10]1[N:11]=[C:6]2[CH:5]=[CH:4][C:3]([OH:2])=[CH:8][N:7]2[N:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
780 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=2N(C1)N=C(N2)N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Type
|
CUSTOM
|
Details
|
was stirred under refluxing conditions for 7 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hr
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure, and diisopropyl ether (2 mL) and ethanol (1 mL)
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.NC1=NN2C(C=CC(=C2)O)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 984 mg | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |